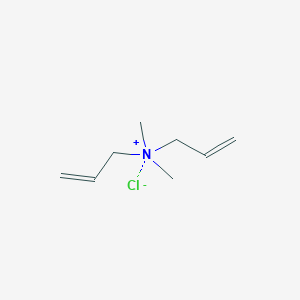

Diallyldimethylammonium chloride

Cat. No. B052080

Key on ui cas rn:

26062-79-3

M. Wt: 161.67 g/mol

InChI Key: GQOKIYDTHHZSCJ-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US04753999

Procedure details

122.5 g of methylglycol, 83.3 g of a 60% strength aqueous solution of dimethyldiallylammonium chloride and 50 g of dimethylaminoethyl methacrylate are initially placed in a 700 ml 4-necked flask, equipped with an anchor stirrer, a thermometer, a reflux condenser and a gas inlet tube, and the pH of the mixture is adjusted to a value of 8.5 with 3.8 g of glacial acetic acid. Nitrogen is then passed in, the mixture is heated to an internal temperature of 80° C. and 0.2 g of 2,2'-azobis-(2-amidinopropane) dihydrochloride is added at an internal temperature of 60° C. and copolymerization is carried out within the temperature range from 76° to 80° C. Stirring is then continued for a further 2 hours. 22 g of a condensation product formed from 1 mol of adipic acid and 1 mol of diethylenetriamine are then added, followed by 2.052 g of epichlorohydrin in the form of a 10% strength solution in ethanol. Crosslinking of the copolymers is complete after stirring for 10 to 20 minutes at 70° C. The pH of the solution is then adjusted to a value of 7.0 by adding 1.5 g of H2SO4 (diluted with water in the ratio 1:1).

[Compound]

Name

methylglycol

Quantity

122.5 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:6][CH2:7][CH2:8][N:9](C)C)(=[O:5])[C:2]([CH3:4])=C.Cl.Cl.[N:14]([C:22]([C:25](=[NH:27])N)(C)C)=N[C:16](C(=N)N)(C)C.[C:28]([OH:31])(=[O:30])[CH3:29]>[Cl-].C[N+](C)(CC=C)CC=C>[C:28]([OH:31])(=[O:30])[CH2:29][CH2:16][CH2:4][CH2:2][C:1]([OH:6])=[O:5].[NH2:9][CH2:8][CH2:7][NH:14][CH2:22][CH2:25][NH2:27] |f:1.2.3,5.6|

|

Inputs

Step One

[Compound]

|

Name

|

methylglycol

|

|

Quantity

|

122.5 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OCCN(C)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].C[N+](CC=C)(CC=C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0.2 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.Cl.N(=NC(C)(C)C(N)=N)C(C)(C)C(N)=N

|

Step Three

|

Name

|

|

|

Quantity

|

3.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with an anchor stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added at an internal temperature of 60° C. and copolymerization

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is carried out within the temperature range from 76° to 80° C

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 22 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCC(=O)O)(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 1 mol |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCCNCCN

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 1 mol |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |